molecular formula C8H9N3O2S B13069511 (2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol

(2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13069511
M. Wt: 211.24 g/mol
InChI Key: QKIVZZNREMUBPI-UHFFFAOYSA-N
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Description

(2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound that features both thiazole and pyrazole rings These rings are known for their diverse biological activities and are commonly found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the introduction of the pyrazole moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

(2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.

    Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity agents.

Uniqueness

The combination of thiazole and pyrazole rings in (2-Methoxy-1,3-thiazol-4-yl)(1H-pyrazol-4-yl)methanol makes it unique, as it can potentially exhibit a broader range of biological activities compared to compounds containing only one of these rings. This dual-ring structure allows for more versatile interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C8H9N3O2S

Molecular Weight

211.24 g/mol

IUPAC Name

(2-methoxy-1,3-thiazol-4-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C8H9N3O2S/c1-13-8-11-6(4-14-8)7(12)5-2-9-10-3-5/h2-4,7,12H,1H3,(H,9,10)

InChI Key

QKIVZZNREMUBPI-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CS1)C(C2=CNN=C2)O

Origin of Product

United States

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